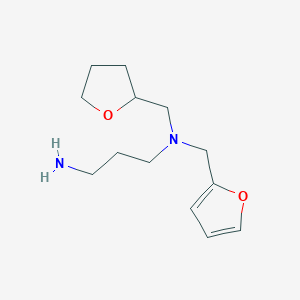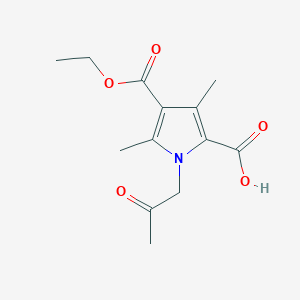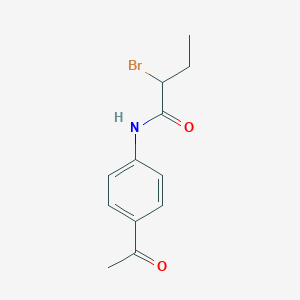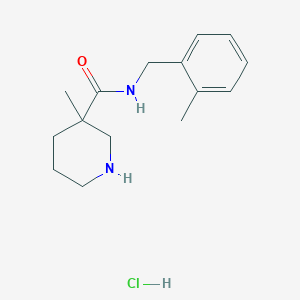
N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine
Overview
Description
“N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” is an organic compound that features both furan and tetrahydrofuran moieties. These types of compounds are often of interest in various fields of chemistry and biology due to their unique structural properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylmethanol and tetrahydrofuran-2-carboxaldehyde.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could yield tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug design and development.
Industry: Use as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity or function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Furylmethyl)-N-methylpropane-1,3-diamine
- N-(tetrahydrofuran-2-ylmethyl)-N-methylpropane-1,3-diamine
Uniqueness
“N-(2-Furylmethyl)-N-(tetrahydrofuran-2-ylmethyl)propane-1,3-diamine” is unique due to the presence of both furan and tetrahydrofuran moieties, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N'-(oxolan-2-ylmethyl)propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c14-6-3-7-15(10-12-4-1-8-16-12)11-13-5-2-9-17-13/h1,4,8,13H,2-3,5-7,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKPEICSLPFZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CCCN)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)
![tert-Butyl 4-({[(2-methyl-1,3-thiazol-4-yl)methyl]amino}carbonyl)-1,3-thiazolidine-3-carboxylate](/img/structure/B1392580.png)
![{[6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392581.png)
![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![Isobutyl 4-[(5-formyl-2-methoxybenzyl)oxy]benzoate](/img/structure/B1392586.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
![6-Methyl-3-[(4-methylphenyl)thio]-1H-indole-2-carboxylic acid](/img/structure/B1392588.png)



![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)
